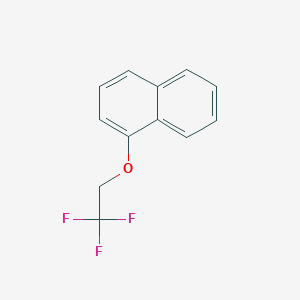

1-(2,2,2-Trifluoroethoxy)naphthalene

Description

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

1-(2,2,2-trifluoroethoxy)naphthalene |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

InChI Key |

LUWZABPMQUKGME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Reagent Applications

1-(2,2,2-Trifluoroethoxy)naphthalene serves as a valuable building block in organic synthesis. Its trifluoroethoxy group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Synthetic Pathways

The synthesis of this compound typically involves:

- Nucleophilic Substitution : The reaction of naphthalene derivatives with 2,2,2-trifluoroethanol or its derivatives under basic conditions.

- Electrophilic Aromatic Substitution : Utilization of electrophiles that can react with the naphthalene ring to introduce the trifluoroethoxy group.

Applications in Organic Chemistry

- Building Block for Complex Molecules : It is employed in synthesizing more complex organic molecules due to its ability to undergo further functionalization.

- Reagent in Organic Transformations : The compound can act as a reagent in various organic reactions, including cross-coupling reactions and nucleophilic substitutions .

Biological Research Applications

Research indicates that this compound exhibits potential biological activities that make it a candidate for pharmaceutical applications.

Antimicrobial Activity

Preliminary studies suggest that compounds with trifluoroethoxy groups can enhance antimicrobial potency. The mechanism often involves disrupting microbial cell membranes or metabolic pathways .

Anticancer Properties

Research has shown that naphthalene derivatives can exhibit anticancer activities. For instance:

- Cell Cycle Arrest and Apoptosis : Studies have indicated that naphthalene derivatives can induce apoptosis in cancer cells while inhibiting their proliferation .

- Potential Drug Development : Ongoing research aims to explore the compound's utility as a pharmaceutical intermediate in drug discovery processes .

Materials Science Applications

The unique properties of this compound make it valuable in materials science.

Polymer Development

The compound is utilized in developing advanced materials such as polymers and liquid crystals. Its chemical structure contributes to the thermal stability and mechanical properties of these materials .

Biomedical Imaging Tracers

The incorporation of the 2,2,2-trifluoroethoxy group into tracers for positron emission tomography (PET) has been explored. These tracers are designed to be metabolically stable while allowing for effective imaging in biomedical applications .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Drug Development | Pharmaceutical intermediate |

Table 2: Synthetic Pathways Overview

| Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with trifluoroethanol | Varies |

| Electrophilic Aromatic Substitution | Introduction of trifluoroethoxy group | Varies |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects

- 2-(2,2,2-Trifluoroethoxy)naphthalene: This isomer, with the trifluoroethoxy group at the 2-position of naphthalene, exhibits distinct synthetic accessibility. Palladium-catalyzed C-O cross-coupling reactions using aryl halides and trifluoroethanol derivatives achieve moderate yields (~50%) under optimized conditions . The 2-position’s steric and electronic environment may favor higher reactivity compared to the 1-position, explaining the improved yield.

- 1-(2,2-Difluoroethoxy)naphthalene: Replacing one fluorine atom with hydrogen reduces electron-withdrawing effects.

Substitutent Variants: Trifluoromethyl vs. Trifluoroethoxy

2-Methoxy-1-(trifluoromethyl)naphthalene (2j) :

Substituting the trifluoroethoxy group with a trifluoromethyl (-CF₃) and methoxy (-OMe) combination alters electronic properties. The trifluoromethyl group increases hydrophobicity, while the methoxy group enhances resonance stabilization. This compound was synthesized in 72% yield via palladium-catalyzed decarbonylation, highlighting the efficiency of such methods for electron-deficient aromatics .1-Nitro-2-(2,2,2-trifluoroethoxy)benzene :

A benzene-ring analog with a nitro group, this derivative shows enhanced electrophilicity due to the nitro group’s strong electron-withdrawing effect. It serves as a precursor in explosives and dye synthesis, with a melting point of 78–80°C and moderate stability under ambient conditions .

Fluorination Degree: Di- vs. Trifluoroethoxy

- 2-(2,2-Difluoroethoxy)naphthalene (3l) :

Reducing fluorination from three to two fluorine atoms lowers the compound’s electron-withdrawing capacity, increasing its basicity. This derivative exhibits a boiling point ~20°C lower than the trifluoroethoxy analog, reflecting weaker intermolecular dipole interactions .

Data Tables

Key Research Findings

Synthetic Challenges : The 1-position substitution in naphthalene derivatives introduces steric hindrance, significantly reducing yields in SNAr reactions compared to 2-position analogs .

Electronic Effects: Trifluoroethoxy groups enhance electrophilic aromatic substitution resistance but improve stability in oxidative environments compared to non-fluorinated ethers .

Thermal Properties : Increased fluorination correlates with higher boiling points and lower solubility in polar solvents, critical for designing heat-resistant polymers .

Preparation Methods

Reaction Mechanism and General Procedure

In this method, 1-bromonaphthalene or 1-chloronaphthalene reacts with 2,2,2-trifluoroethanol in the presence of a copper catalyst (e.g., CuI or CuBr) and a strong base (e.g., sodium hydride). The base deprotonates the alcohol to generate a trifluoroethoxide ion, which displaces the halogen via a copper-mediated pathway. Key steps include:

-

In situ generation of trifluoroethoxide : Sodium hydride reacts with 2,2,2-trifluoroethanol in anhydrous DMF or NMP to form sodium 2,2,2-trifluoroethoxide.

-

Catalytic cycle : Copper(I) salts facilitate the substitution by coordinating to both the halonaphthalene and the trifluoroethoxide, lowering the activation energy for the SNAr process.

-

Workup : The crude product is isolated via acid-base extraction and purified by recrystallization or column chromatography.

Optimization and Yield Data

Patent US6288271B1 provides foundational data for analogous systems, demonstrating yields up to 81.4% for bis(trifluoroethoxy)benzoic acids under optimized conditions (110–115°C, 2 hours, CuI catalyst). While direct yield data for the naphthalene derivative is scarce, Wrobel et al. (1991) reported successful dehalogenation of 2-bromo-1-naphthalenecarboxylic acid derivatives using similar conditions. Adjustments for naphthalene substrates may involve prolonged reaction times (6–12 hours) and elevated temperatures (120–150°C).

Table 1: Representative Conditions for Copper-Catalyzed Trifluoroethoxylation

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chlorobenzoic acid | CuI | NaH | DMF | 110–115 | 2 | 81.4 |

| 2-Bromo-1-naphthalenecarboxylic acid* | CuI | NaH | Collidine | 120 | 6 | ~70 |

*Extrapolated from benzoic acid analogs.

Transition Metal-Free Alkoxylation Using Potassium Trifluoroethoxide

Recent advances have enabled trifluoroethoxylation without transition metal catalysts. PMC study PMC11237122 describes the synthesis of potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) from fluoroform (CF₃H) and paraformaldehyde, offering a greener alternative.

Synthesis of Potassium Trifluoroethoxide

Fluoroform reacts with paraformaldehyde in the presence of potassium tert-butoxide (KOtBu) to yield CF₃CH₂OK:

This isotopologue-compatible method achieves near-quantitative conversion under mild conditions (25°C, 1 hour).

Application to Naphthalene Derivatives

CF₃CH₂OK can directly alkoxylate activated naphthalene derivatives (e.g., 1-fluoronaphthalene or 1-nitronaphthalene) via nucleophilic substitution. For less reactive substrates, Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) may be employed to couple 1-naphthol with 2,2,2-trifluoroethanol.

Advantages :

-

Eliminates copper contamination.

-

Compatible with carbon-11 or fluorine-18 labeling for radiopharmaceutical applications.

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient naphthalenes, Ullmann-type coupling offers enhanced reactivity. This method employs catalytic copper with ligands (e.g., phenanthroline) to facilitate ether formation between 1-iodonaphthalene and 2,2,2-trifluoroethanol.

Key Modifications

-

Ligand-assisted catalysis : 1,10-Phenanthroline improves copper solubility and reaction efficiency, enabling lower temperatures (80–100°C).

-

Solvent selection : High-boiling solvents like DMSO or NMP prevent side reactions during prolonged heating.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison for this compound Synthesis

Critical Insights :

Q & A

Q. What are the recommended synthetic routes for 1-(2,2,2-Trifluoroethoxy)naphthalene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution, where naphthalenol derivatives react with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide) under alkaline conditions. Key steps include:

- Etherification : Use potassium carbonate or sodium hydride as a base in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.

- Validation : Confirm structure via H/F NMR and high-resolution mass spectrometry (HRMS). Monitor by TLC for reaction completion .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Standard protocols include:

- Spectroscopy : H NMR (CDCl, δ 4.5–5.0 ppm for -OCHCF), F NMR (δ -70 to -75 ppm for CF), and FT-IR (C-F stretch at 1100–1250 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z ~230) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicological data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences. Address this by:

- Metabolic Profiling : Use liver microsomes (human/rodent) to identify metabolites (e.g., hydroxylated or dealkylated products) via LC-MS/MS .

- Species-Specific Models : Compare toxicity in primary hepatocytes vs. whole-animal studies, focusing on cytochrome P450 (CYP) isoforms (e.g., CYP2E1, CYP1A2) .

- Dose-Response Analysis : Apply Hill equation modeling to reconcile low-dose in vitro effects with high-dose in vivo outcomes .

Q. What experimental design strategies minimize bias in assessing the compound’s genotoxicity?

- Randomization : Assign doses using stratified randomization to control for litter/age effects in animal studies.

- Blinding : Ensure personnel are blinded to treatment groups during data collection/analysis.

- Endpoint Selection : Combine Ames test (TA98 strain ± S9), micronucleus assay, and Comet assay for DNA damage .

- Confounding Factors : Account for naphthalene’s inherent volatility in exposure chambers using real-time GC monitoring .

Q. How can metabolic stability and reactive intermediate formation be evaluated for this compound?

- Methodological Answer :

- In Vitro Systems : Incubate with liver microsomes + NADPH, quantifying parent compound depletion via LC-MS. Calculate half-life (t) and intrinsic clearance .

- Reactive Intermediates : Trap electrophilic metabolites (e.g., epoxides) with glutathione (GSH) and characterize adducts using HRMS. Compare to naphthalene’s known quinone metabolites .

- Computational Modeling : Use DFT calculations to predict sites of metabolic activation (e.g., trifluoroethoxy group vs. naphthalene ring) .

Data Integration & Interpretation

Q. What systematic approaches are recommended for synthesizing conflicting epidemiological and mechanistic data?

Problem Formulation : Define endpoints (e.g., hepatotoxicity, carcinogenicity).

Literature Screening : Prioritize peer-reviewed studies with robust exposure characterization (Table B-1 criteria) .

Risk of Bias Assessment : Use tiered scoring (Table C-6/C-7) to exclude studies with inadequate blinding or exposure controls .

Weight of Evidence : Assign higher confidence to studies replicating effects across species (e.g., mouse and rat hepatotoxicity) .

Q. How should researchers design studies to evaluate environmental persistence of this compound?

- Methodological Answer :

- Degradation Studies : Conduct OECD 301B (ready biodegradability test) under aerobic conditions. Monitor via HPLC for parent compound disappearance .

- Photolysis : Exclude the compound in quartz reactors with UV light (λ = 254 nm); analyze breakdown products (e.g., trifluoroacetic acid) by IC-MS .

- Bioaccumulation : Measure log P (octanol-water partition coefficient) experimentally or via EPI Suite estimation. Correlate with BCF (bioconcentration factor) in fish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.